1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol . This compound features a phenyl ring substituted with an amino group, a chloromethyl group, and a propan-2-one moiety. It is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the chloromethylation of a suitable aromatic precursor followed by amination and subsequent ketone formation. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological effects and potential therapeutic applications is ongoing.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-5-(methyl)phenyl)propan-2-one: Similar structure but lacks the chloromethyl group.
1-(2-Amino-5-(bromomethyl)phenyl)propan-2-one: Similar structure with a bromomethyl group instead of chloromethyl.
1-(2-Amino-5-(hydroxymethyl)phenyl)propan-2-one: Similar structure with a hydroxymethyl group instead of chloromethyl.
Uniqueness
1-(2-Amino-5-(chloromethyl)phenyl)propan-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for forming various derivatives. This makes it a valuable compound for synthetic chemistry and research applications .
Properties
Molecular Formula |
C10H12ClNO |
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Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-5-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)4-9-5-8(6-11)2-3-10(9)12/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
HTFGIBOWXGXYHV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC(=C1)CCl)N |
Origin of Product |
United States |
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